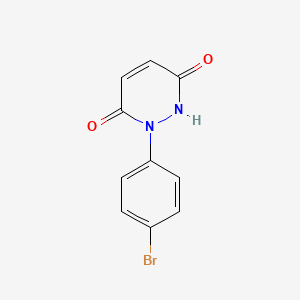
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TCN-201, is a synthetic compound that has been studied for its potential therapeutic applications.
科学的研究の応用
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. Inflammation research has demonstrated that this compound can reduce inflammation in models of rheumatoid arthritis and colitis. In neurological disorders, this compound has been studied for its potential to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It also appears to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its versatility in various disease models. This compound has been studied in cancer, inflammation, and neurological disorders, making it a valuable tool for researchers in these fields. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. This makes it difficult to translate preclinical findings to clinical applications.
将来の方向性
For 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide research include further exploration of its mechanism of action, safety and efficacy in clinical trials, and potential combination therapies with other drugs. In cancer research, this compound could be further studied in combination with chemotherapy or radiation therapy. In inflammation research, this compound could be studied in combination with other anti-inflammatory drugs. In neurological research, this compound could be studied in combination with drugs that target other neurotransmitter systems.
合成法
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromo-6-chlorophenol with 5,6,7,8-tetrahydro-1-naphthalenamine, followed by acetylation with acetic anhydride. The final product is obtained through purification and recrystallization.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h3,5,7-10H,1-2,4,6,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYOSWBLDWIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)

![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)